5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile
Description
5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile is a pyridine-based compound featuring a carbonitrile group at position 2 and a 2-methylsulfonylethylamino substituent at position 5. This structure combines a heterocyclic aromatic core with a sulfonamide-containing side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-(2-methylsulfonylethylamino)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-15(13,14)5-4-11-9-3-2-8(6-10)12-7-9/h2-3,7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHGXLUDNQFCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbonitrile and 2-methylsulfonylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Reactivity: Isothiocyanato and chloromethyl substituents enable further functionalization (e.g., nucleophilic substitution), whereas the sulfonylethylamino group may stabilize hydrogen bonding .
Heterocyclic Analogues with Carbonitrile Groups
- Pyrimidine-5-carbonitriles (e.g., 2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile): These exhibit broader aromatic systems, which may enhance π-π stacking in biological targets but reduce metabolic stability compared to pyridine derivatives .
- Thieno[2,3-b]pyridines: Fused thiophene-pyridine systems (e.g., 2-sulfanyl-6-thienylpyridine-3-carbonitrile) offer extended conjugation, influencing electronic properties and binding affinity .
Biological Activity
5-(2-Methylsulfonylethylamino)pyridine-2-carbonitrile is a pyridine derivative with significant potential in biological applications. This compound features a pyridine ring substituted with a nitrile group at the 2-position and an amino group at the 5-position, which is further substituted with a 2-methylsulfonylethyl group. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are key to its biological activity and potential therapeutic applications:
- Oxidation : The methylsulfonylethyl group can be oxidized to form sulfone derivatives.
- Reduction : The nitrile group can be reduced to form amine derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism of action may include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, modulating their activity and leading to various physiological effects.
Biological Activity Studies
Research has demonstrated that this compound exhibits several biological activities:
Case Studies
A few relevant studies highlight the potential applications of this compound:
- Study on Antimicrobial Properties : In vitro tests demonstrated that derivatives similar to this compound inhibited bacterial growth effectively, suggesting that modifications could enhance efficacy against resistant strains.
- Research on Inflammatory Pathways : Compounds structurally related to this compound were found to inhibit the production of pro-inflammatory cytokines in human cells, indicating a potential role in treating inflammatory diseases .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from similar compounds. A comparative analysis indicates:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyridine-2-carbonitrile | Lacks amino and methylsulfonylethyl groups | Limited biological activity |
| 2-Aminopyridine | Lacks nitrile and methylsulfonylethyl groups | Moderate activity against certain pathogens |
| 5-(Methylsulfonylethylamino)pyridine | Lacks nitrile group | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
